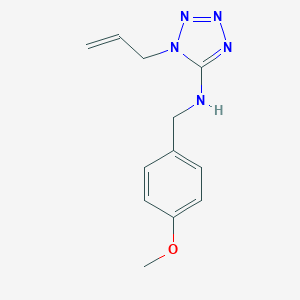
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine, also known as ABT-594, is a synthetic compound that acts as a potent analgesic and has been extensively studied for its potential use in the treatment of chronic pain.
Mechanism of Action
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine acts as a potent agonist of nicotinic acetylcholine receptors, specifically the alpha4beta2 and alpha3beta4 subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain pathways in the central nervous system. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine also inhibits the reuptake of these neurotransmitters, leading to prolonged analgesic effects.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been found to be well-tolerated in animal studies, with no significant adverse effects.
Advantages and Limitations for Lab Experiments
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has several advantages for use in lab experiments. It has a high potency and selectivity for nicotinic acetylcholine receptors, allowing for precise modulation of pain pathways. It also has a long duration of action, making it useful for studying chronic pain. However, N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine. One area of focus is the development of more stable and soluble analogs of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine that can be used in a wider range of experimental conditions. Another area of research is the potential use of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine in combination with other analgesic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine and its potential for use in the treatment of chronic pain.
Synthesis Methods
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine is synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with allyl isothiocyanate to form the intermediate compound N-(4-methoxybenzyl)thiourea. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine.
Scientific Research Applications
N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine has been extensively studied for its potential use as an analgesic agent. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain. N-(1-allyl-1H-tetraazol-5-yl)-N-(4-methoxybenzyl)amine acts as an agonist of nicotinic acetylcholine receptors, specifically the alpha4beta2 and alpha3beta4 subtypes. These receptors are involved in the modulation of pain pathways in the central nervous system.
properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,13,14,16) |
InChI Key |
QNMCDRSOGCFQAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NN=NN2CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=NN2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276520.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276523.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
